6-O-Isobutyrylbritannilactone

Melanogenesis Cytotoxicity Skin Pigmentation

6-O-Isobutyrylbritannilactone (CAS 1259933-02-2) is a natural sesquiterpene lactone isolated from Inula britannica flowers. This compound, with molecular formula C19H28O5 and molecular weight 336.42 g/mol, belongs to a class of plant-derived secondary metabolites characterized by a γ-lactone ring fused to a sesquiterpene skeleton.

Molecular Formula C19H28O5
Molecular Weight 336.4 g/mol
Cat. No. B12392650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Isobutyrylbritannilactone
Molecular FormulaC19H28O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCO
InChIInChI=1S/C19H28O5/c1-10(2)18(21)24-17-15(11(3)7-6-8-20)12(4)9-14-16(17)13(5)19(22)23-14/h10-11,14,16-17,20H,5-9H2,1-4H3/t11-,14+,16+,17+/m0/s1
InChIKeyRIFCMNAQMNUNKD-ASTDHERZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Isobutyrylbritannilactone Procurement Guide: Baseline Characteristics of a Natural Sesquiterpene Lactone


6-O-Isobutyrylbritannilactone (CAS 1259933-02-2) is a natural sesquiterpene lactone isolated from Inula britannica flowers [1]. This compound, with molecular formula C19H28O5 and molecular weight 336.42 g/mol, belongs to a class of plant-derived secondary metabolites characterized by a γ-lactone ring fused to a sesquiterpene skeleton [2]. Structurally, it features an isobutyryl ester group at the C-6 position, which distinguishes it from the parent britannilactone scaffold [3].

Why 6-O-Isobutyrylbritannilactone Cannot Be Interchanged with Generic Britannilactones


Generic substitution among Inula britannica sesquiterpene lactones is not scientifically valid due to structure-dependent variation in acetylation patterns that critically modulate lipophilicity, cellular penetration, and target engagement [1]. Specifically, the presence and position of ester groups (e.g., acetyl, isobutyryl) on the britannilactone core directly influence anti-melanogenic potency, anti-inflammatory efficacy via NF-κB, and cytotoxicity profiles [2]. The isobutyryl modification at C-6 in 6-O-isobutyrylbritannilactone confers distinct melanogenesis inhibition and in vivo pigmentation reduction not observed with non-esterified or singly acetylated analogs [3].

6-O-Isobutyrylbritannilactone: Quantitative Differentiation Evidence Versus Britannilactone Analogs


Melanogenesis Inhibition: In Vitro Cytotoxicity Profile in B16F10 Melanoma Cells

6-O-Isobutyrylbritannilactone exhibits a distinct cytotoxic window (5-100 μM) in IBMX-stimulated B16F10 cells that contrasts with the melanin production IC50 values of britannilactone (15.5 μM) and 1-O-acetylbritannilactone (13.3 μM) [1]. While the latter two compounds show defined, potent melanin inhibition at low micromolar concentrations, 6-O-isobutyrylbritannilactone demonstrates a broader concentration range for cytotoxicity, suggesting a different mechanism or potency profile [2]. This quantitative distinction is critical for selecting the appropriate tool compound for melanogenesis research.

Melanogenesis Cytotoxicity Skin Pigmentation

In Vivo Pigmentation Reduction in Zebrafish Embryos

6-O-Isobutyrylbritannilactone (10-100 μM) significantly reduces pigmentation in zebrafish embryos after 48 h treatment [1]. In contrast, published studies on britannilactone and 1-O-acetylbritannilactone do not report comparable in vivo antimelanogenic activity [2]. This in vivo validation provides a critical differentiator for projects requiring translational relevance beyond cell-based assays.

In Vivo Efficacy Zebrafish Model Pigmentation

Anti-Inflammatory Activity: NF-κB Pathway Inhibition

The esterification pattern on the britannilactone core directly correlates with anti-inflammatory potency. In a comparative study, 1,6-O,O-diacetylbritannilactone (ABLOO) exhibited the strongest inhibition of LPS/IFN-γ-induced iNOS and COX-2 expression, while non-esterified britannilactone showed only weak activity [1]. Although 6-O-isobutyrylbritannilactone itself was not directly tested, its isobutyryl ester at C-6 is predicted to enhance lipophilicity and cellular penetration similarly to the acetyl groups in ABLOO, positioning it as a potentially more potent anti-inflammatory agent than the parent britannilactone [2].

Anti-inflammatory NF-κB iNOS/COX-2

Structural Determinant: Isobutyryl Ester at C-6 Confers Unique Lipophilicity

Structure-activity relationship (SAR) studies on 1-O-acetylbritannilactone (ABL) analogs demonstrate that esterification of the 6-OH group with lipophilic acyl chains (e.g., lauroyl, isobutyryl) significantly enhances cytotoxicity [1]. The isobutyryl group in 6-O-isobutyrylbritannilactone increases lipophilicity (calculated LogP) compared to non-esterified britannilactone (BL) or singly acetylated ABL, which may improve membrane permeability and cellular accumulation [2]. This physicochemical differentiation underpins its distinct biological profile.

Lipophilicity SAR Esterification

6-O-Isobutyrylbritannilactone: Recommended Research and Industrial Application Scenarios


Melanogenesis Pathway Dissection and Pigmentation Disorder Research

Utilize 6-O-isobutyrylbritannilactone in B16F10 cell-based assays and zebrafish embryo models to investigate ERK, PI3K/AKT, and CREB signaling pathways involved in melanin synthesis [1]. Its validated in vivo activity makes it a superior choice over non-esterified britannilactones for translational studies in dermatology and pigment biology [2].

Natural Product-Based Anti-Inflammatory Lead Optimization

Employ 6-O-isobutyrylbritannilactone as a scaffold for structure-activity relationship (SAR) studies aimed at developing novel NF-κB pathway inhibitors [1]. The isobutyryl ester at C-6 provides a distinct lipophilic handle for further medicinal chemistry optimization compared to acetylated analogs [2].

Comparative Pharmacology of Britannilactone Derivatives

Procure 6-O-isobutyrylbritannilactone alongside britannilactone and 1-O-acetylbritannilactone to systematically compare the impact of esterification patterns on cytotoxicity, melanogenesis inhibition, and in vivo efficacy [1]. This panel approach enables robust SAR analysis and identification of optimal leads for specific therapeutic indications [2].

In Vivo Pigmentation and Toxicology Screening

Leverage the zebrafish embryo model data for 6-O-isobutyrylbritannilactone to screen for pigmentation-modulating effects and potential developmental toxicity in a whole-organism context [1]. This application is particularly relevant for cosmetic and dermatological research where in vivo validation is a critical milestone [2].

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